molecular formula C17H16N2O3S B246280 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No. B246280
M. Wt: 328.4 g/mol
InChI Key: WQRIYUWXFQNXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide, also known as BMB-BA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide may exert its biological effects through the modulation of various signaling pathways. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacteria. In vivo studies have also demonstrated the anti-cancer and neuroprotective effects of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide. One direction is to further investigate the mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide and its interaction with various signaling pathways. Another direction is to explore the potential therapeutic applications of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide in other fields of research, such as cardiovascular disease and diabetes. In addition, future studies could focus on optimizing the synthesis method of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide to improve its solubility and bioavailability. Overall, the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has the potential to provide valuable insights into the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-amino-6-methoxybenzothiazole with 3-methylphenol and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide in high yield and purity.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of research. In oncology, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been reported to exhibit anti-cancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurology, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has also been studied for its anti-inflammatory and anti-bacterial activities.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(8-11)22-10-16(20)19-17-18-14-7-6-12(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

WQRIYUWXFQNXOW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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